

Comparative Guide to the Structure-Activity Relationship of 3-Fluorobenzhydrazide Analogs

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Compound of Interest

Compound Name: **3-Fluorobenzhydrazide**

Cat. No.: **B1330726**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **3-Fluorobenzhydrazide** analogs, focusing on their structure-activity relationships (SAR) in antimicrobial, anticancer, and enzyme inhibitory activities. The information is supported by experimental data and detailed protocols to facilitate further research and drug development.

Synthesis of 3-Fluorobenzhydrazide Analogs (Hydrazones)

The general synthesis of **3-fluorobenzhydrazide** analogs, specifically hydrazones, involves a condensation reaction between **3-fluorobenzhydrazide** and various substituted aldehydes or ketones. This reaction is typically catalyzed by an acid, such as glacial acetic acid, and carried out under reflux in a suitable solvent like ethanol.

Experimental Protocol: General Synthesis of 3-Fluorobenzhydrazide Hydrazones

Materials:

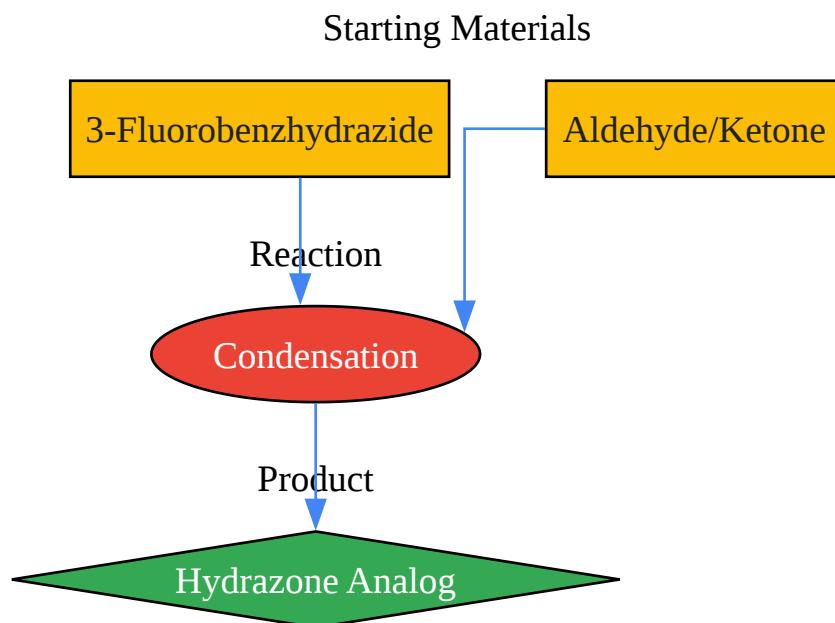
- **3-Fluorobenzhydrazide**
- Substituted aldehyde or ketone (1.0 - 1.1 equivalents)

- Ethanol (or other suitable solvent)
- Glacial acetic acid (catalytic amount, 2-3 drops)
- Reaction flask with condenser
- Stirring apparatus
- Thin Layer Chromatography (TLC) equipment for reaction monitoring
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Dissolve **3-fluorobenzhydrazide** (1 mmol) in the chosen solvent (e.g., 25 mL of ethanol) in a reaction flask.
- To this solution, add the desired aldehyde or ketone (1.0 - 1.1 mmol).
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- Equip the flask with a condenser and reflux the mixture with constant stirring for a period ranging from 2 to 6 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
- Collect the solid product by filtration and wash it with a small amount of cold solvent to remove impurities.
- Dry the purified product under reduced pressure.
- For further purification, recrystallize the product from a suitable solvent.[\[1\]](#)

- Characterize the final product using appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.



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General synthesis workflow for **3-Fluorobenzhydrazide** hydrazone analogs.

Antimicrobial Activity

3-Fluorobenzhydrazide analogs have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety.

Quantitative Data: Antimicrobial Activity of 3-Fluorobenzhydrazide Analogs

Compound/Analog Description	Test Organism	MIC (µg/mL)	Reference
4-Fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide	Staphylococcus aureus	-	[2]
3,4-Bisfluoro derivatives	Staphylococcus aureus (LAC, MRSA)	3.12	[3]
3,4-Bisfluoro derivatives	Staphylococcus aureus (UAMS-1, MSSA)	6.25	[3]
Bromo substituted hydrazone	Acinetobacter baumannii	1.56	[3]
Bischloro derivative	Bacillus subtilis	0.78	[3]
Nitrofuranzone analogue 38	Staphylococcus epidermidis ATCC 12228	<0.98	[4]

Note: This table presents a selection of data. MIC values can vary based on the specific analog and testing conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for evaluating antibacterial and antifungal activity.[3]

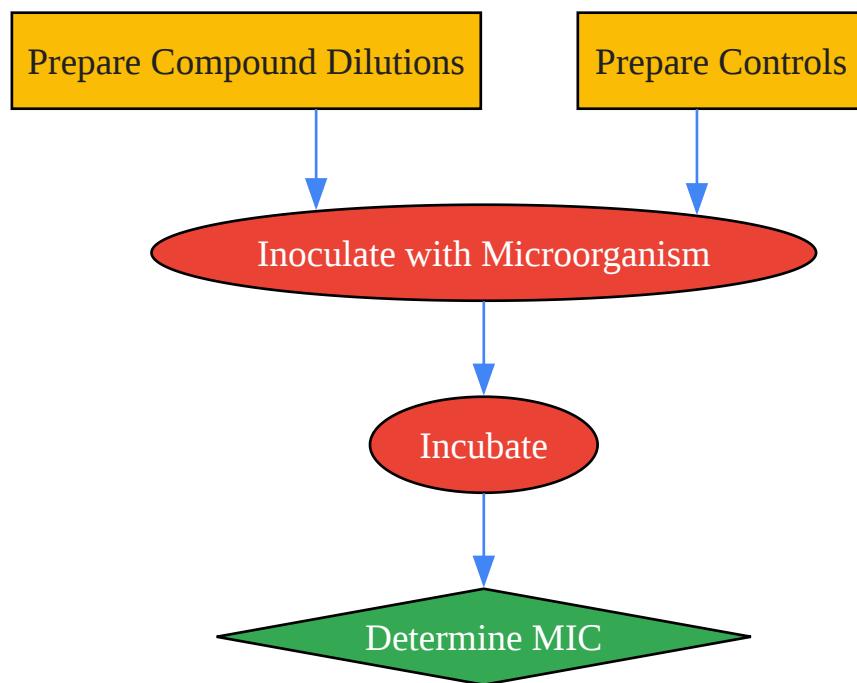
Materials:

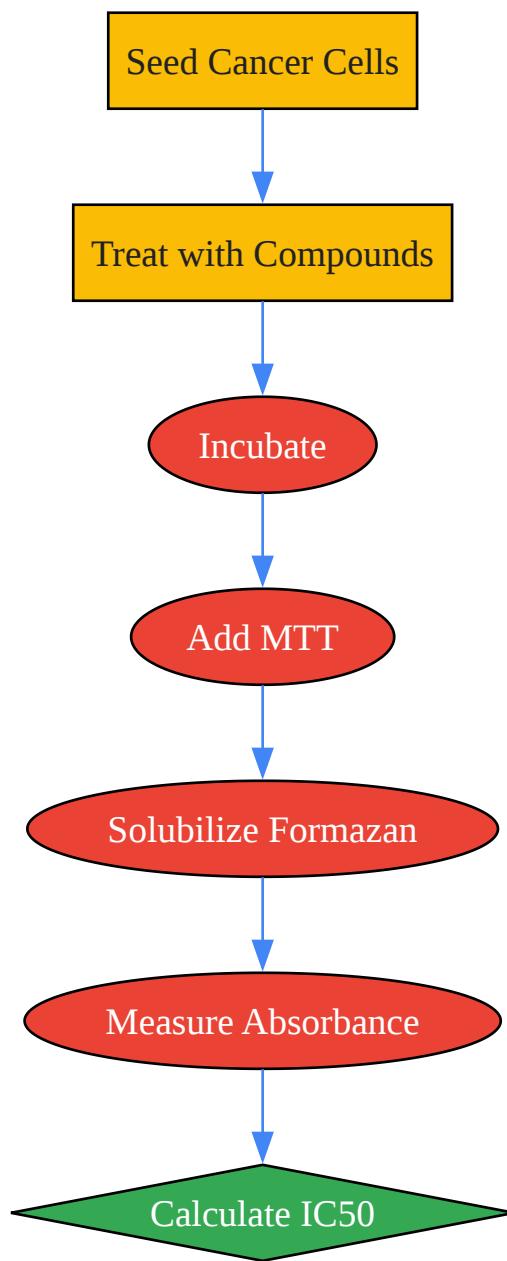
- Test compounds (**3-Fluorobenzhydrazide** analogs)
- Bacterial or fungal strains

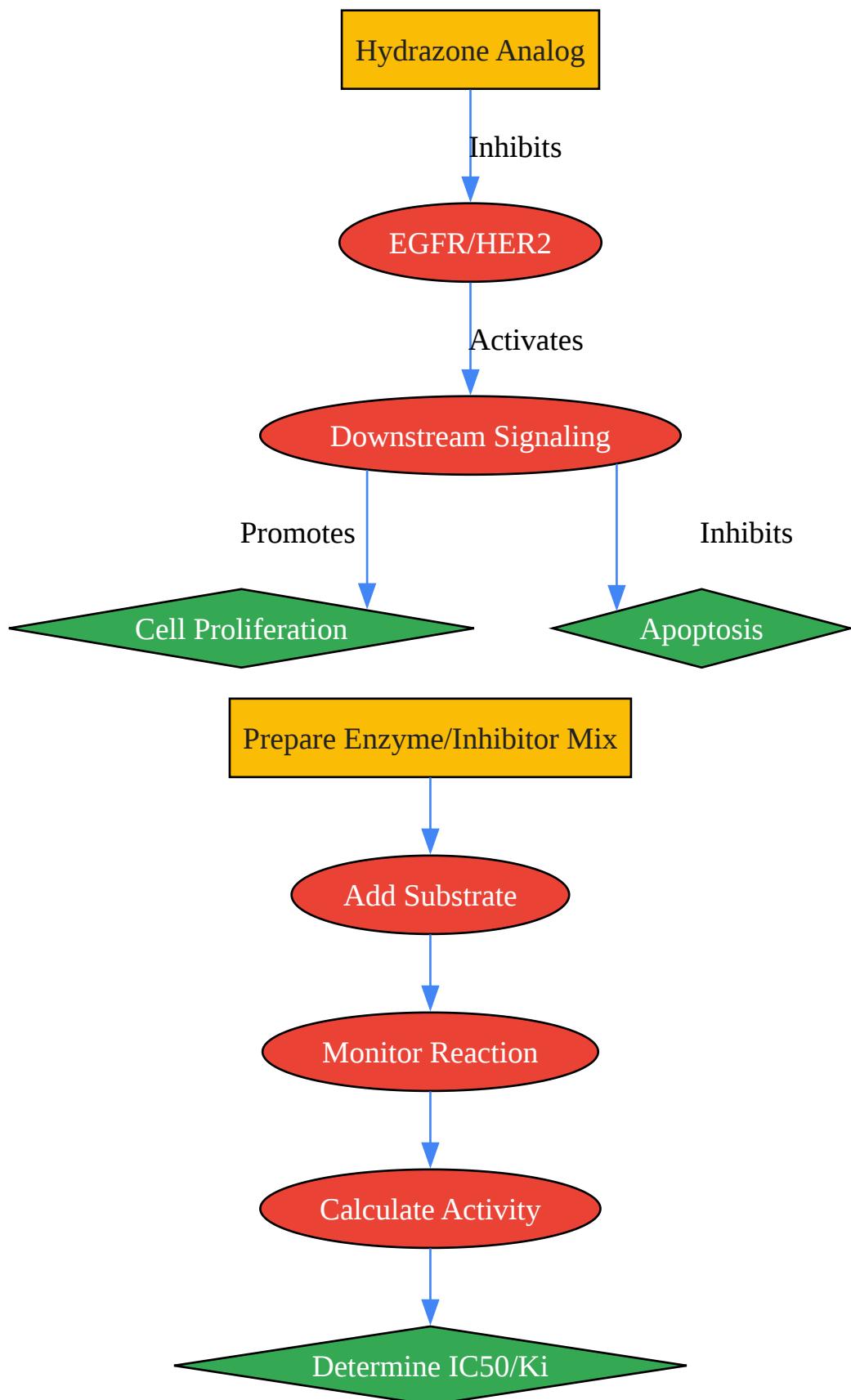
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- 96-well microtiter plates
- Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)
- Positive control (standard antibiotic, e.g., ciprofloxacin)
- Negative control (solvent vehicle, e.g., DMSO)
- Incubator

Procedure:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- Dispense 100 μ L of the appropriate broth into each well of a 96-well plate.
- Add 100 μ L of the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the plate.
- Prepare control wells: growth control (broth + inoculum), sterility control (broth only), and positive control (broth + inoculum + standard antibiotic).
- Add 10 μ L of the standardized microbial inoculum to each well (except the sterility control).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.







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